8-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine
Overview
Description
8-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic compound with the molecular formula C9H11NO2. It is part of the benzoxazine family, which is known for its diverse applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves the reaction of appropriate substituted anilines with formaldehyde and methanol under acidic conditions. This process forms the oxazine ring through a cyclization reaction .
Industrial Production Methods: Industrial production methods for this compound often utilize high-throughput mechanochemistry, which allows for the parallel synthesis of multiple samples. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 8-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the oxazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding quinones.
Reduction: Formation of the reduced amine derivatives.
Substitution: Formation of substituted benzoxazines.
Scientific Research Applications
8-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit hypoxic tumors.
Industry: Utilized in the production of advanced materials, including polymers and resins
Mechanism of Action
The mechanism of action of 8-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with molecular targets such as enzymes and receptors. It can inhibit hypoxic tumors by downregulating hypoxia-induced genes while exhibiting low toxicity to normoxic cells. This makes it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
- 7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine
- 2H,8H-Benzo[1,2-b:3,4-b’]dipyran-2-one, 8,8-dimethyl-
- 1,3-Dihydro-1,3,3-trimethylspiro[2H-indole-2,3’-[3H]naphth[2,1-b][1,4]oxazine]
Uniqueness: 8-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine is unique due to its specific methoxy substitution, which imparts distinct chemical and biological properties. This substitution enhances its reactivity and potential as a therapeutic agent compared to its analogs .
Properties
IUPAC Name |
8-methoxy-3,4-dihydro-2H-1,4-benzoxazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-11-8-4-2-3-7-9(8)12-6-5-10-7/h2-4,10H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWHZADSOLFESGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40585700 | |
Record name | 8-Methoxy-3,4-dihydro-2H-1,4-benzoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151328-20-0 | |
Record name | 8-Methoxy-3,4-dihydro-2H-1,4-benzoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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